Isoquinoline itself isn't a common drug, but it forms the core structure (scaffold) for a vast family of naturally occurring and synthetic compounds with a wide range of biological activities. This makes isoquinolines a privileged scaffold in medicinal chemistry, meaning they are a highly desirable starting point for researchers developing new drugs []. Here's a closer look at their applications in scientific research:
Several studies have explored the antiviral potential of isoquinoline derivatives. Some research suggests effectiveness against specific viruses, like those that enter host cells through specific pathways []. However, more research is needed to fully understand the mechanisms and develop broad-spectrum antiviral drugs.
Isoquinoline alkaloids, a specific class of isoquinoline-containing molecules found in plants, have shown promise in cancer research. Their ability to target various cellular processes involved in tumor development makes them attractive candidates for anti-cancer drug development. Examples include berberine, which exhibits anti-tumor properties [].
Research suggests that isoquinoline alkaloids may offer neuroprotective benefits. Studies indicate they might help reduce oxidative stress, which can damage nerve cells, and promote the regeneration of neurons []. This could be relevant for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's.
The diverse biological activities of isoquinolines extend beyond the examples mentioned above. Researchers are investigating their potential applications in treating various conditions, including:
Isoquinoline is a bicyclic aromatic compound featuring a fused benzene and pyridine ring, classified under the heterocyclic compounds. It has the molecular formula and is characterized by its colorless, hygroscopic liquid state at elevated temperatures, often exhibiting a penetrating, unpleasant odor. Isoquinoline is soluble in various organic solvents but shows limited solubility in water. Its basicity is comparable to that of pyridine, with a pKa value of approximately 5.14, allowing it to form salts when treated with strong acids .
The mechanism of action of isoquinoline derivatives depends on the specific functional groups attached to the core structure. Many isoquinoline alkaloids act by binding to specific receptors in the body, leading to various physiological effects. For instance, morphine binds to opioid receptors in the central nervous system, producing analgesia (pain relief) [].
Isoquinoline and its derivatives exhibit significant biological activities, making them valuable in medicinal chemistry. They are known for:
Isoquinoline can be synthesized through various methods:
Isoquinoline finds applications across various fields:
Research has shown that isoquinoline interacts with various biological targets:
Isoquinoline shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound | Structure Type | Key Characteristics | Unique Features |
|---|---|---|---|
| Quinoline | Bicyclic aromatic | Contains a fused benzene and pyridine ring | More reactive towards electrophiles |
| Tetrahydroisoquinoline | Saturated derivative | Reduced form of isoquinoline | Exhibits different biological activities |
| Berberine | Isoquinoline alkaloid | Known for antimicrobial properties | Used in traditional medicine |
| Papaverine | Isoquinoline derivative | Vasodilator used in clinical settings | Specific therapeutic applications |
Isoquinoline's unique nitrogen placement in its structure contributes to its distinctive reactivity and biological activity compared to these similar compounds .
Isoquinoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₇N [1] [4] [6]. The compound has a molecular weight of 129.16 grams per mole and is registered under the Chemical Abstracts Service number 119-65-3 [3] [4] [8]. The International Union of Pure and Applied Chemistry name for this compound is isoquinoline, though it is also known by several alternative names including 2-benzazine, 2-azanaphthalene, and benzo[c]pyridine [4] [7] [14].
The molecular structure of isoquinoline consists of a benzene ring fused to a pyridine ring, forming a bicyclic system [2] [5] [14]. This fusion creates a planar aromatic system containing ten π-electrons distributed across the conjugated ring structure [21]. The compound crystallizes as platelets at room temperature and appears as a colorless to pale yellow liquid above its melting point of approximately 26°C [2] [5] [8].
Table 1: Molecular Structure and Formula of Isoquinoline
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N |
| Molecular Weight | 129.16 g/mol |
| IUPAC Name | Isoquinoline |
| Other Names | 2-Benzazine, 2-Azanaphthalene, Benzo[c]pyridine |
| CAS Number | 119-65-3 |
The bond properties of isoquinoline reflect its aromatic character and the influence of the nitrogen heteroatom on the electronic structure [12] [31]. The carbon-carbon bonds within the aromatic rings exhibit typical aromatic bond lengths averaging approximately 1.39 Å [12] [34]. The carbon-nitrogen bonds in isoquinoline show partial double bond character, with bond lengths ranging from 1.34 to 1.40 Å depending on their position within the ring system [31] [34].
Crystallographic studies have revealed specific bond length patterns within isoquinoline derivatives [31]. The carbon-nitrogen bonds exhibit lengths consistent with aromatic systems, typically around 1.35 Å for bonds with double bond character [31] [34]. The fusion between the benzene and pyridine rings occurs through carbon-carbon bonds that maintain single bond character with lengths of approximately 1.44 Å [31].
The ring configuration of isoquinoline maintains planarity across both fused rings, which is essential for optimal π-electron delocalization [12] [21]. Bond angles within the structure conform to typical aromatic geometry, with the nitrogen atom maintaining sp² hybridization [35]. This hybridization allows the nitrogen lone pair to participate in the aromatic π-system while retaining basic character [2] [6].
Table 2: Bond Properties in Isoquinoline
| Bond | Bond Length (Å) | Bond Character |
|---|---|---|
| Average C-C (aromatic) | 1.39 | Aromatic |
| Average C-N (in isoquinoline) | 1.34-1.40 | Aromatic with partial double bond character |
| C-N (pyridine-like) | 1.34 | Partial double bond character |
| C=N (partial double bond) | 1.35 | Double bond character |
| C-C (fused ring junction) | 1.44 | Single bond character |
Isoquinoline represents a structural isomer of quinoline, with both compounds sharing the identical molecular formula C₉H₇N but differing in the connectivity of atoms [15] [19] [21]. The fundamental distinction between these isomers lies in the position of the nitrogen atom within the fused ring system [15] [19]. In quinoline, the nitrogen atom occupies the first position of the ring structure, while in isoquinoline, the nitrogen atom is located at the second position [15] [19].
This positional difference significantly affects the chemical properties and reactivity patterns of the two isomers [16] [18]. Isoquinoline exhibits greater basicity compared to quinoline, with a pKa value of 5.14 versus quinoline's pKa of 4.9 [12] [16]. This enhanced basicity results from the different electronic environment created by the nitrogen atom's position [16] [18].
The metabolic behavior of these isomers also differs substantially [18]. Quinoline undergoes extensive metabolism to form dihydrodiols, particularly 5,6-dihydroxy-5,6-dihydroquinoline as a major metabolite [18]. In contrast, isoquinoline produces 5,6-dihydroxy-5,6-dihydroisoquinoline only as a minor metabolite, with hydroxylated derivatives being the primary metabolic products [18].
Table 3: Isomerism with Quinoline
| Property | Isoquinoline | Quinoline |
|---|---|---|
| Structural Relationship | Structural isomer of quinoline | Structural isomer of isoquinoline |
| Nitrogen Position | Position 2 of the fused ring system | Position 1 of the fused ring system |
| Basicity (pKa) | 5.14 (slightly more basic) | 4.9 (slightly less basic) |
| Electrophilic Substitution | Preferentially at positions 5 and 8 | Preferentially at positions 5 and 8 |
| Nucleophilic Substitution | Preferentially at position 1 | Preferentially at positions 2 and 4 |
The numbering system for isoquinoline follows specific conventions that distinguish it from other heterocyclic compounds [9] [22] [25]. Unlike most heterocyclic systems where numbering begins at the heteroatom, isoquinoline numbering starts from a carbon atom adjacent to the nitrogen [9] [25]. This unique numbering system places the nitrogen atom at position 2 of the ten-atom bicyclic structure [25] [26].
The systematic numbering of isoquinoline begins at the carbon atom that is ortho to the nitrogen in the pyridine ring and proceeds sequentially around the bicyclic system [25] [26]. The positions are numbered 1 through 8, with the nitrogen occupying position 2 [25]. The fused carbon atoms between the rings are not assigned primary numbers but may be designated with letters such as 4a and 8a when necessary for complex derivatives [22] [23].
This numbering convention has important implications for describing substitution patterns and chemical reactivity [25] [26]. Position 1 in isoquinoline is particularly significant as it represents the most electrophilic site for nucleophilic attack [11] [16]. The numbering system allows for precise identification of substitution positions, which is crucial for nomenclature and understanding structure-activity relationships [22] [25].
For benzo-fused heterocycles like isoquinoline, the systematic name can be expressed as benzo[c]pyridine, where the letter 'c' indicates the fusion position on the pyridine ring [22] [24]. This nomenclature system provides an alternative method for describing the structure that emphasizes the relationship between the component rings [22] [25].
Isoquinoline exhibits classic aromatic character through its ten π-electron system distributed across the fused bicyclic structure [12] [28]. The compound satisfies Hückel's rule with its 4n+2 π-electrons (where n=2), contributing to its thermodynamic stability and characteristic aromatic properties [12] [21]. The resonance energy of isoquinoline approaches that of naphthalene, indicating substantial aromatic stabilization [12].
The aromatic character manifests through several measurable properties including bond length equalization, planarity, and characteristic nuclear magnetic resonance chemical shifts [12] [4]. The π-electron delocalization extends across both rings, though the electron density distribution is not uniform [12] [37]. The benzene ring maintains higher electron density compared to the pyridine-like ring, which affects the compound's reactivity patterns [11] [37].
Resonance structures of isoquinoline can be drawn to illustrate the electron delocalization patterns [29] [30]. The nitrogen atom contributes one electron to the aromatic π-system while retaining a lone pair that does not participate in aromaticity [2] [6]. This lone pair is responsible for the basic properties of isoquinoline and its ability to form coordination complexes with metal ions [2] [14].
The aromatic character influences the reactivity of isoquinoline toward electrophilic and nucleophilic substitution reactions [37] [11]. Electrophilic substitution occurs preferentially on the electron-rich benzene ring, particularly at positions 5 and 8 [37] [11]. Nucleophilic substitution favors the electron-deficient pyridine ring, with position 1 being the most reactive site [11] [16]. This differential reactivity pattern reflects the non-uniform electron distribution within the aromatic system [37].
Isoquinoline exists as a colorless to pale yellow liquid at room temperature when pure [1] [2] [3]. The compound demonstrates hygroscopic behavior, readily absorbing moisture from the atmosphere [1] [4] [5]. When impurities are present, samples can appear brownish in color, which is characteristic of nitrogen-containing heterocyclic compounds [1] [3] [4]. Upon storage or exposure to light and air, isoquinoline tends to turn yellow over time [6] [3].
At temperatures below its melting point, isoquinoline crystallizes to form platelets [1] [7] [4] [5]. These crystalline formations represent the solid state structure of the compound under specific conditions. The transition between solid and liquid phases occurs within a narrow temperature range, making isoquinoline a low-melting solid or high-melting liquid depending on ambient conditions.
The melting point of isoquinoline ranges from 24°C to 28°C according to multiple authoritative sources [6] [3] [8] [9] [10] [11]. More specific reported values include 21-26°C [9], 24-27°C [12], 24-28°C [11] [13], and 26-28°C [6] [3] [14]. This relatively low melting point places isoquinoline at the boundary between solid and liquid states at room temperature.
The boiling point of isoquinoline is consistently reported as 242-243°C at standard atmospheric pressure (1013 hPa) [6] [3] [8] [9] [10] [11]. Alternative measurements include 241-243°C [12] and specific values of 242°C [11] [13]. These values demonstrate excellent agreement across different sources and measurement conditions. The NIST database provides additional precision with boiling point data ranging from 513.45K to 516.40K (240.3°C to 243.25°C) from various historical studies [15].
Isoquinoline exhibits limited water solubility with a reported value of 5 grams per liter at 20°C [3] [9] [10]. This sparingly soluble nature in aqueous media is typical for aromatic heterocyclic compounds. The compound is described as practically insoluble in cold water but shows improved solubility in hot water [11] [13] [16].
In contrast, isoquinoline demonstrates excellent solubility in organic solvents. It dissolves readily in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents [1] [7] [4] [5]. The compound is particularly noted for being miscible with many organic solvents [11] [13]. Additionally, isoquinoline shows enhanced solubility in dilute acids due to protonation of the nitrogen atom, forming the corresponding salt derivatives [1] [7] [4].
Isoquinoline is characterized as a hygroscopic compound [1] [17] [4] [5] [16] [18], meaning it readily absorbs water from the surrounding atmosphere. This property is consistently reported across multiple sources and represents an important consideration for storage and handling procedures. The hygroscopic nature of isoquinoline can lead to changes in its physical appearance and purity over time when exposed to humid conditions.
The hygroscopic behavior is attributed to the polar nature of the nitrogen atom within the isoquinoline ring system, which can interact with water molecules through hydrogen bonding and dipole-dipole interactions. This characteristic necessitates careful storage conditions to maintain compound integrity and prevent moisture-related degradation.
Isoquinoline possesses a distinctive and penetrating odor that is generally described as unpleasant [1] [3] [4] [19] [18]. More specific olfactory descriptions include comparisons to benzaldehyde, with some sources noting an almond-like smell [6]. The odor profile has also been characterized as having sweet balsamic and herbaceous notes [3] [19].
The compound exhibits high odor strength, making it detectable at relatively low concentrations [19]. This intense aromatic character is consistent with its aromatic heterocyclic structure and contributes to its identification and quality assessment in laboratory and industrial settings.
Isoquinoline demonstrates specific crystallization patterns when transitioning from liquid to solid phase. The compound forms platelet-shaped crystals [1] [7] [4] [5] when solidified under appropriate conditions. These crystalline structures represent the organized arrangement of isoquinoline molecules in the solid state.
Research has shown that isoquinoline derivatives can exhibit complex crystallization behavior. For example, 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate demonstrates the ability to co-crystallize with water molecules, forming hydrogen-bonded networks in the crystal structure [20]. The crystals remain stable up to approximately 273K before melting, indicating temperature-dependent stability characteristics.